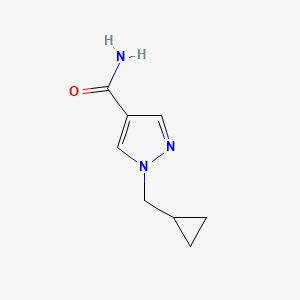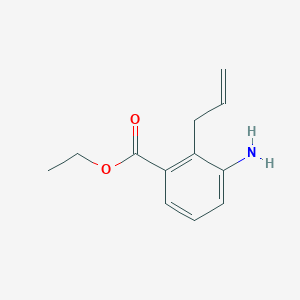
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is a fascinating compound with a complex name. Let’s break it down:
Methyl: Refers to the methyl group (CH₃).
3-methoxy: Indicates a methoxy group (-OCH₃) attached at position 3 on the thiophene ring.
5-(methylthio): Signifies a methylthio group (-SCH₃) at position 5.
Thiophene-2-carboxylate: The core structure consists of a thiophene ring with a carboxylate group (-COO⁻) at position 2.
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to this compound. Notably:
Condensation Reactions: Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common approaches. For instance
Industrial Production:: Details on industrial-scale production methods are scarce, but research laboratories often employ similar synthetic routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiophene ring can undergo oxidation reactions.
Substitution: Various substitution reactions occur at different positions.
Common Reagents and Conditions:
Major Products:: The specific products depend on the reaction conditions and substituents. Examples include methylthio-substituted thiophenes and their derivatives.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives find applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Anticancer Properties: Some thiophene-based compounds exhibit anticancer activity.
Anti-Inflammatory and Antimicrobial Effects: Thiophene derivatives possess anti-inflammatory and antimicrobial properties.
Mechanism of Action
The precise mechanism remains context-dependent. interactions with molecular targets (e.g., enzymes, receptors) likely underlie its effects.
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Properties
Molecular Formula |
C8H10O3S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methyl 3-methoxy-5-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3 |
InChI Key |
SJQIJNIIRLGYSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)







![6-(Thien-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12071902.png)

